molecular formula C15H35NO4S B035079 Dodecyltrimethylammonium hydrogen sulfate CAS No. 103999-25-3

Dodecyltrimethylammonium hydrogen sulfate

Cat. No.: B035079
CAS No.: 103999-25-3
M. Wt: 325.5 g/mol
InChI Key: KSZDKSNRUYOJHR-UHFFFAOYSA-M
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Description

Dodecyltrimethylammonium hydrogen sulfate is a quaternary ammonium salt with the chemical formula CH₃(CH₂)₁₁N(CH₃)₃HSO₄. It is commonly used as a cationic surfactant and is known for its applications in ion pair chromatography . This compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltrimethylammonium hydrogen sulfate can be synthesized through the reaction of dodecyltrimethylammonium chloride with sulfuric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dodecyltrimethylammonium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Dodecyltrimethylammonium hydrogen sulfate (DTAS) is a quaternary ammonium salt known for its surfactant properties and biological activity. This compound has garnered attention in various fields, including microbiology, environmental science, and pharmacology. Its ability to interact with biological membranes and its biocidal properties make it a subject of significant research interest.

Chemical Structure and Properties

This compound has the chemical formula C15H35NO4S\text{C}_{15}\text{H}_{35}\text{NO}_4\text{S}. It consists of a hydrophobic dodecyl chain and a positively charged quaternary ammonium group, which contributes to its surfactant properties. The sulfate group enhances its solubility in water, making it effective in various applications.

Mechanisms of Biological Activity

The biological activity of DTAS is primarily attributed to its interaction with cell membranes. The mechanisms can be summarized as follows:

  • Membrane Disruption : DTAS interacts with the phospholipid bilayer of microbial membranes, leading to structural disorganization. This results in increased permeability and leakage of intracellular components, ultimately causing cell lysis .
  • Protein Denaturation : The compound can denature proteins within microbial cells, inhibiting essential metabolic processes .
  • Nucleic Acid Interference : There is evidence suggesting that DTAS may interfere with nucleic acid synthesis, further compromising microbial viability .

Antimicrobial Activity

DTAS exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. Its efficacy is influenced by several factors:

  • Concentration : The minimum inhibitory concentration (MIC) plays a crucial role in determining the effectiveness of DTAS. Higher concentrations lead to more pronounced effects due to extensive membrane disruption and protein denaturation .
  • Chain Length : The length of the alkyl chain is critical; compounds with longer chains tend to exhibit stronger antimicrobial activity due to enhanced membrane penetration .

Table 1: Antimicrobial Activity of this compound

Microbial TypeMIC (µg/mL)Mechanism of Action
Gram-positive bacteria10-50Membrane disruption, protein denaturation
Gram-negative bacteria20-100Membrane disruption, nucleic acid interference
Fungi25-75Membrane disruption
Viruses50-200Surface interaction

Case Studies

  • Antibacterial Efficacy Against Staphylococcus aureus :
    A study demonstrated that DTAS effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. The mechanism involved significant membrane damage leading to cell lysis .
  • Fungal Inhibition :
    Research indicated that DTAS exhibited antifungal properties against Candida albicans, with an MIC of 25 µg/mL. The compound disrupted the fungal cell membrane integrity without affecting human cells at similar concentrations .
  • Environmental Impact :
    An assessment of DTAS's environmental fate revealed that while it is effective as a biocide, its persistence in aquatic environments raises concerns about potential toxicity to non-target organisms .

Properties

IUPAC Name

dodecyl(trimethyl)azanium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZDKSNRUYOJHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583720
Record name N,N,N-Trimethyldodecan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103999-25-3
Record name 1-Dodecanaminium, N,N,N-trimethyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103999-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N-Trimethyldodecan-1-aminium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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